

Application Notes and Protocols for In Vivo Study of PM226 in Rodents

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Compound of Interest

Compound Name: PM226

Cat. No.: B2447522

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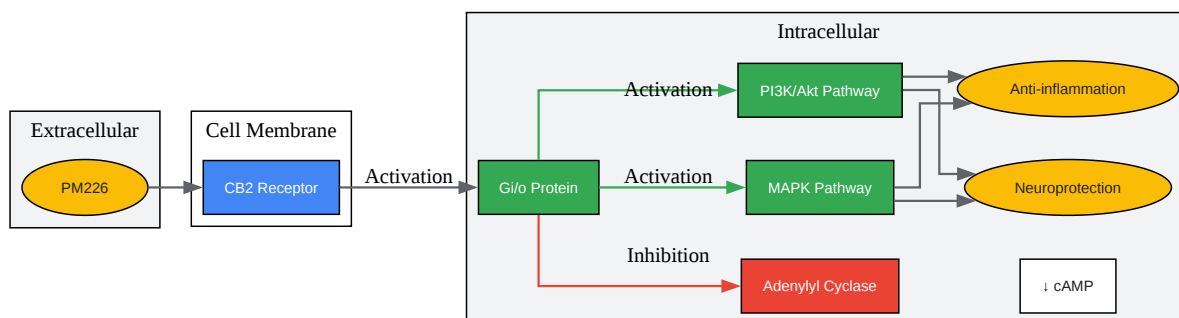
Introduction

PM226 is a selective cannabinoid receptor 2 (CB2R) agonist belonging to the chromenoisoxazole class of compounds. It demonstrates potent neuroprotective and anti-inflammatory properties, making it a promising therapeutic candidate for neurodegenerative disorders. Activation of the CB2R is a key mechanism for its therapeutic effects, offering a potential advantage over compounds that also target the CB1 receptor, thereby avoiding psychoactive side effects. Preclinical in vivo studies in rodent models are crucial to evaluate the efficacy, safety, and pharmacokinetic profile of **PM226**. This document provides detailed application notes and protocols for designing and conducting in vivo studies of **PM226** in rodents, with a focus on a neuroprotection model.

PM226: Mechanism of Action and Therapeutic Potential

PM226 selectively binds to and activates the CB2 receptor, which is primarily expressed on immune cells, including microglia in the central nervous system (CNS). Upon activation, the CB2 receptor initiates downstream signaling cascades that modulate inflammatory responses and promote neuronal survival. This mechanism of action suggests therapeutic potential for a range of neurodegenerative diseases where neuroinflammation is a key pathological feature.

Signaling Pathway of PM226



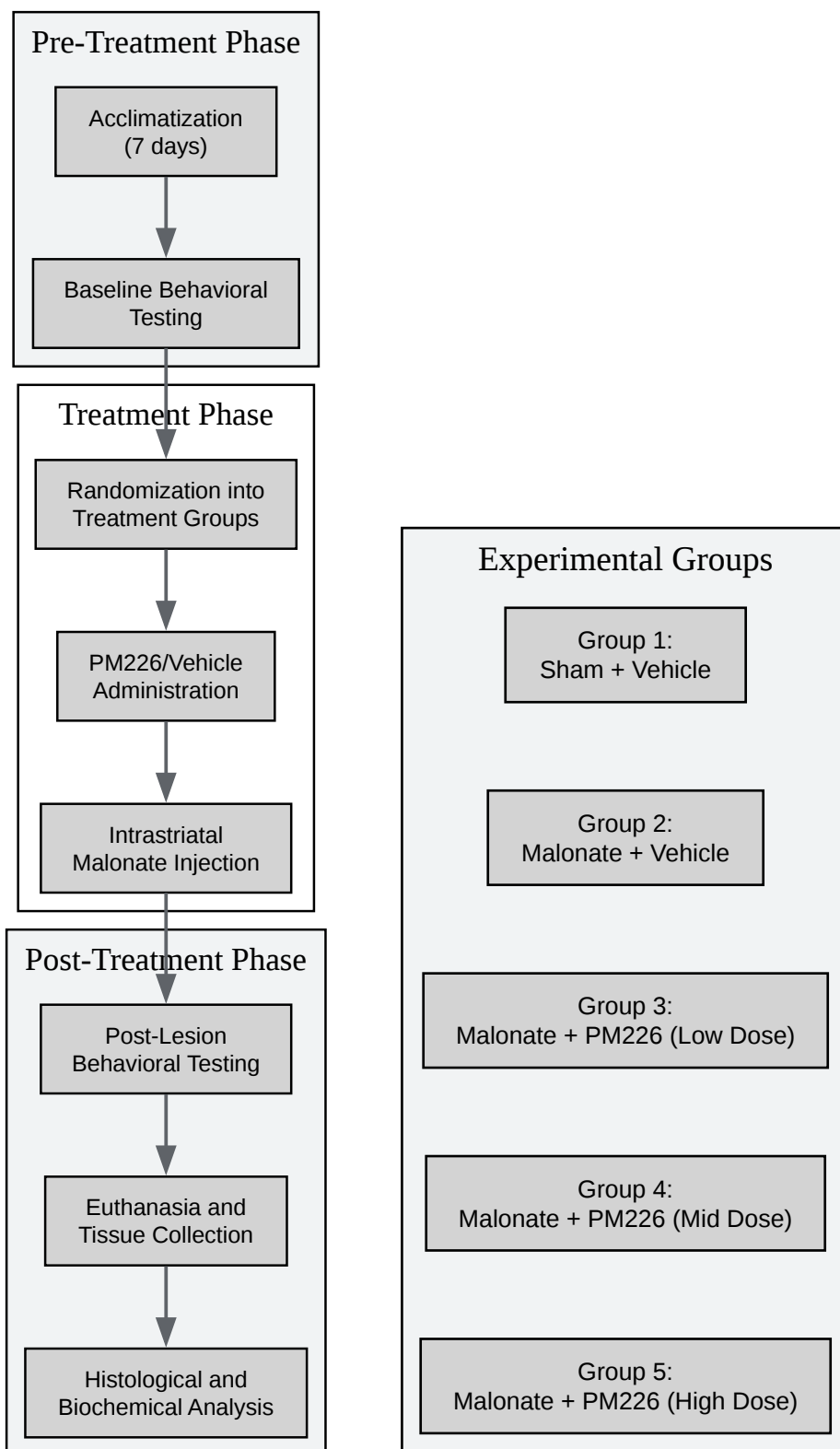
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Caption: **PM226** activates the CB2 receptor, leading to downstream signaling that promotes neuroprotection and anti-inflammatory effects.

In Vivo Neuroprotection Study Design: Malonate-Induced Striatal Lesion Model

The intrastriatal injection of malonate, a reversible inhibitor of succinate dehydrogenase (complex II of the mitochondrial electron transport chain), induces a focal excitotoxic lesion that mimics some pathological features of neurodegenerative diseases like Huntington's disease. This model is suitable for evaluating the neuroprotective effects of **PM226**.

Experimental Workflow



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